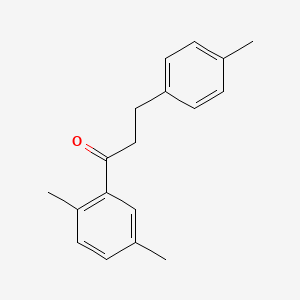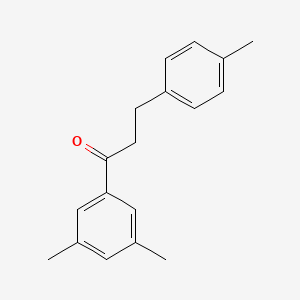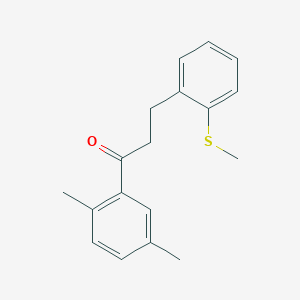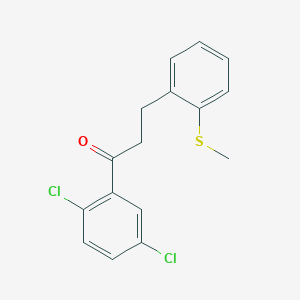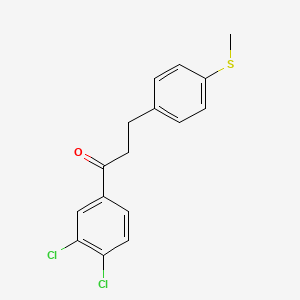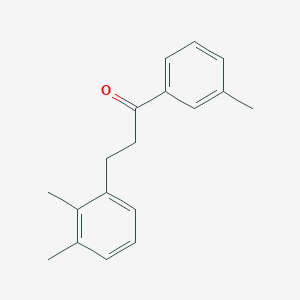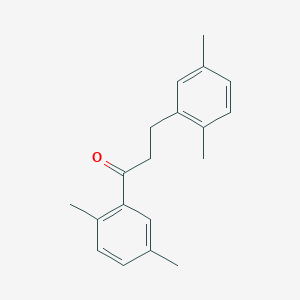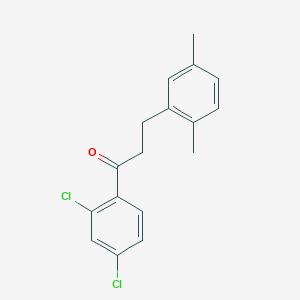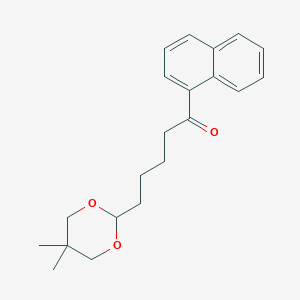
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone
Overview
Description
The compound 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone is similar to the one you’re asking about. It has a CAS Number of 898755-78-7 and a molecular weight of 320.43 .
Molecular Structure Analysis
The structure of a related compound, 5,5-Dimethyl-1,3-dioxane, is available . This compound has a molecular weight of 116.1583 .Another related compound, 3-(5,5-dimethyl-1,3-dioxan-2-yl)aniline, is a solid at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is involved in the synthesis of various derivatives with structural significance. For instance, in the synthesis of Meldrum’s acid derivatives, related compounds react with pyridine and potassium carbonate, yielding structurally unique products with two distorted ring fragments connected by a C-N single bond (Kuhn, Al-Sheikh, & Steimann, 2003).
Application in Photovoltaic Cells
- Derivatives of the compound have been used in the synthesis of oligophenylenevinylenes, which are tested as active materials in photovoltaic cells, showing conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).
Ring Opening Reaction Studies
- The compound is instrumental in studies of ring-opening reactions, providing insights into the formation of various derivatives under different conditions (Šafár̆ et al., 2000).
Progesterone Receptor Modulators
- It has been explored in the context of progesterone receptor modulators, contributing to the development of new agents for use in female healthcare, including contraception and treatment of certain breast cancers (Fensome et al., 2008).
Catalysis and Glycerol Conversion
- The compound plays a role in catalysis, particularly in the condensation of glycerol with various agents to form novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Antimicrobial Activity
- Derivatives of this compound exhibit moderate antimicrobial activity, as indicated by studies involving their synthesis and evaluation (Babu et al., 2008).
Spectroscopic and DFT Investigations
- The compound is also significant in spectroscopic studies and density functional theory (DFT) investigations for understanding molecular structures and properties (Vessally et al., 2011).
Thromboxane A2 Receptor Antagonism
- Research indicates its potential as a specific thromboxane A2 receptor antagonist, influencing platelet, vascular, and pulmonary receptors (Brewster, Caulkett, & Jessup, 1987).
Polymerization and Copolymerization
- It is utilized in the polymerization and copolymerization processes, contributing to the production of various polycarbonates and statistical copolymers (Kuehling et al., 1991).
properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-naphthalen-1-ylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-21(2)14-23-20(24-15-21)13-6-5-12-19(22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11,20H,5-6,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQGADFVFMPQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646030 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-1'-valeronaphthone | |
CAS RN |
898756-32-6 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(naphthalen-1-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




